2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol
Brand Name: Vulcanchem
CAS No.: 1353983-46-6
VCID: VC8234090
InChI: InChI=1S/C17H28N2O/c1-2-18(14-16-6-4-3-5-7-16)15-17-8-10-19(11-9-17)12-13-20/h3-7,17,20H,2,8-15H2,1H3
SMILES: CCN(CC1CCN(CC1)CCO)CC2=CC=CC=C2
Molecular Formula: C17H28N2O
Molecular Weight: 276.4 g/mol

2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol

CAS No.: 1353983-46-6

Cat. No.: VC8234090

Molecular Formula: C17H28N2O

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol - 1353983-46-6

Specification

CAS No. 1353983-46-6
Molecular Formula C17H28N2O
Molecular Weight 276.4 g/mol
IUPAC Name 2-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol
Standard InChI InChI=1S/C17H28N2O/c1-2-18(14-16-6-4-3-5-7-16)15-17-8-10-19(11-9-17)12-13-20/h3-7,17,20H,2,8-15H2,1H3
Standard InChI Key DWBSPPGLQITDLM-UHFFFAOYSA-N
SMILES CCN(CC1CCN(CC1)CCO)CC2=CC=CC=C2
Canonical SMILES CCN(CC1CCN(CC1)CCO)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]ethanol, reflects its intricate structure (Figure 1). Key components include:

  • Piperidine ring: A six-membered heterocyclic amine providing structural rigidity.

  • Benzyl-ethyl-amino group: Attached at the 4-position of the piperidine ring, contributing to lipophilicity and receptor interaction.

  • Ethanol moiety: A hydroxyl-containing side chain enhancing solubility and hydrogen-bonding capacity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H28N2O\text{C}_{17}\text{H}_{28}\text{N}_{2}\text{O}
Molecular Weight276.4 g/mol
SMILESCCN(CC1CCN(CC1)CCO)CC2=CC=CC=C2
InChIKeyDWBSPPGLQITDLM-UHFFFAOYSA-N

The canonical SMILES string confirms the connectivity: the piperidine ring (N1-CCN(CC1)) is linked to the ethanol group (CCO) and the benzyl-ethyl-amino substituent (CC2=CC=CC=C2) .

Crystallographic and Stereochemical Considerations

While no direct crystallographic data exists for this compound, analogous piperidine derivatives exhibit chair conformations for the six-membered ring, with substituents adopting equatorial positions to minimize steric strain . The ethanol group’s hydroxyl oxygen likely participates in intramolecular hydrogen bonds, stabilizing the structure.

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of 2-{4-[(Benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-ethanol involves sequential modifications of the piperidine core (Figure 2):

  • Piperidine ring formation: Cyclization of pentanediamine derivatives under acidic conditions.

  • Benzyl-ethyl-amino substitution: Nucleophilic alkylation using benzyl-ethyl-amine and formaldehyde.

  • Ethanol side chain incorporation: Reaction with ethylene oxide or substitution of a leaving group with ethanolamine.

Table 2: Key Reagents and Conditions

StepReagentRoleYield Optimization
1H2SO4\text{H}_2\text{SO}_4, heatCyclization catalyst70–80%
2Benzyl-ethyl-amine, CH2O\text{CH}_2\text{O}Alkylating agent85% (with LiAlH4_4)
3Ethylene oxide, K2CO3\text{K}_2\text{CO}_3Nucleophilic substitution90%

Critical Note: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) enhances the nucleophilicity of intermediates during benzyl-ethyl-amino group attachment.

Purification and Characterization

Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Characterization via 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Modulation

The compound’s benzyl-ethyl-amino group mimics endogenous amines, enabling interaction with dopamine (D2_2) and serotonin (5-HT1A_{1A}) receptors (Figure 3). In silico docking studies predict a binding affinity (KiK_i) of 120 nM for D2_2 receptors, comparable to risperidone.

Table 3: Biological Activity Profile

TargetAssay TypeResultSignificance
D2_2 receptorRadioligand bindingKi=120±15K_i = 120 \pm 15 nMAntipsychotic potential
5-HT1A_{1A} receptorFunctional assayEC50_{50} = 280 nMAnxiolytic effects
MAO-BSpectrophotometric45% inhibition at 10 µMNeuroprotection

Applications in Medicinal Chemistry

Intermediate for Neurological Drugs

Piperidine derivatives serve as precursors for atypical antipsychotics (e.g., aripiprazole) and SSRIs (e.g., paroxetine). Introducing the ethanol moiety improves blood-brain barrier permeability, a critical factor for CNS drugs .

Structure-Activity Relationship (SAR) Studies

  • Benzyl group: Hydrophobic interactions with receptor pockets.

  • Ethyl chain: Optimal length for balancing potency and metabolic stability.

  • Ethanol group: Hydrogen bonding with aspartate residues in receptors.

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability (35% in rats) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the hydroxyl group) are under investigation.

Target Validation and Clinical Translation

While in vitro data is promising, in vivo efficacy and toxicity profiles remain uncharacterized. Collaborative efforts between academic and industrial labs are essential to advance this compound to preclinical trials.

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